4-Nitrobenzenesulfonamide

Catalog No.
S773061
CAS No.
6325-93-5
M.F
C6H6N2O4S
M. Wt
202.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonamide

CAS Number

6325-93-5

Product Name

4-Nitrobenzenesulfonamide

IUPAC Name

4-nitrobenzenesulfonamide

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)

InChI Key

QWKKYJLAUWFPDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N

4-NBS is a white crystalline solid derived from the sulfonation of 4-nitroaniline []. It serves as a nitrene source in various chemical reactions, particularly in copper(I)-catalyzed asymmetric alkene aziridination []. This reaction plays a crucial role in the synthesis of complex nitrogen-containing molecules with pharmaceutical applications [].


Molecular Structure Analysis

4-NBS possesses a characteristic structure with several key features []:

  • Nitro group (NO2): Attached to the para position (fourth position) of the benzene ring, this electron-withdrawing group activates the sulfonamide moiety for further reactions.
  • Benzene ring: This aromatic ring provides stability to the molecule.
  • Sulfonamide group (SO2NH2): This functional group acts as the nitrene source. Under specific reaction conditions, the S-N bond weakens, allowing the release of a reactive nitrene intermediate (N:) crucial for aziridine formation [].

Chemical Reactions Analysis

4-NBS is primarily involved in the synthesis of aziridines through copper(I)-catalyzed asymmetric alkene aziridination [, ]. Here's a simplified representation of the reaction:

R1R2C=C + 4-NBS + Cu(I) catalyst -> R1R2CN(H) / \ -SO2Ph

where R1 and R2 are alkyl or aryl groups, and Ph represents the phenyl ring of the sulfonamide.

The reaction mechanism involves the formation of a copper-nitrene complex from 4-NBS and the catalyst. This complex then reacts with the alkene to form the corresponding aziridine stereoselectively [].


Physical And Chemical Properties Analysis

  • Melting point: Likely to be above 100°C due to the presence of the aromatic ring and the sulfonamide group.
  • Boiling point: Expected to be high due to the combined effect of the aromatic ring and the polar sulfonamide group.
  • Solubility: Potentially soluble in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) due to the presence of the sulfonamide group. However, its low solubility in water is anticipated due to the hydrophobic nature of the aromatic ring.
  • Stability: Stable under normal storage conditions.

As mentioned earlier, 4-NBS acts as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination. The detailed mechanism involves the following steps []:

  • Activation of 4-NBS: The copper(I) catalyst weakens the S-N bond in 4-NBS, leading to the formation of a reactive copper-nitrene complex.
  • Catalytic cycle: The copper-nitrene complex inserts into the double bond of the alkene, forming a three-membered aziridine ring.
  • Regeneration of the catalyst: The aziridine product releases the copper catalyst, which can then react with another molecule of 4-NBS to continue the catalytic cycle.

4-NBS can pose certain safety hazards:

  • Skin and eye irritant: It can cause irritation upon contact with skin and eyes [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
  • Potential environmental hazard: Due to its aromatic nitro group, it's advisable to handle 4-NBS with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and dispose of waste according to recommended procedures [].

Organic Synthesis:

  • Asymmetric Alkene Aziridination: 4-NBS serves as a nitrene source in a one-pot procedure for copper(I)-catalyzed asymmetric alkene aziridination. This reaction allows for the efficient formation of aziridines, which are valuable building blocks in organic synthesis. Source: Sigma-Aldrich product page for 4-Nitrobenzenesulfonamide:

Coordination Chemistry:

  • Formation of Molecular Complexes: 4-NBS reacts with diazacrown ethers, specifically N,N′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane, to form molecular complexes. These complexes have potential applications in various areas, including catalysis and material science, but further research is needed to understand their specific properties and functionalities. Source: Sigma-Aldrich product page for 4-Nitrobenzenesulfonamide:

XLogP3

0.6

LogP

0.64 (LogP)

Melting Point

179.0 °C

UNII

TUF52O8Y8B

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6325-93-5

Wikipedia

4-nitrobenzenesulfonamide

General Manufacturing Information

Benzenesulfonamide, 4-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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